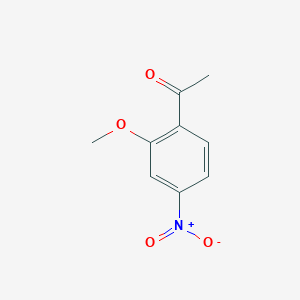

1-(2-Methoxy-4-nitrophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxy-4-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO4 . It is also known as Ethanone, 1-(2-nitrophenyl)- .

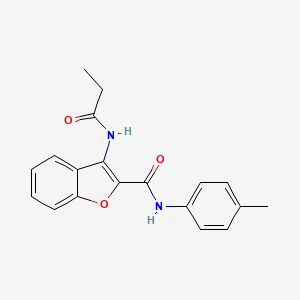

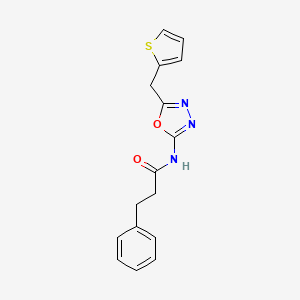

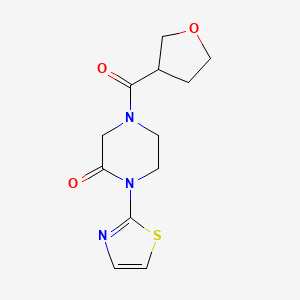

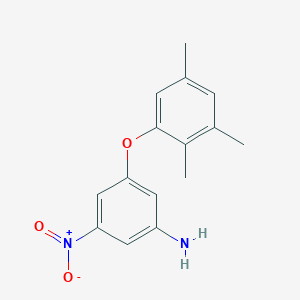

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-4-nitrophenyl)ethanone consists of a ketone group attached to a phenyl ring, which is further substituted with a methoxy group and a nitro group . The molecular weight of this compound is 195.17 .Physical And Chemical Properties Analysis

1-(2-Methoxy-4-nitrophenyl)ethanone is a powder that is stored at room temperature . It has a melting point of 92-93 degrees Celsius .Aplicaciones Científicas De Investigación

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium and ternary phase diagrams of related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in various solvents, provides insights into the physical properties and solubility behaviors of similar compounds like 1-(2-Methoxy-4-nitrophenyl)ethanone. These studies are crucial for understanding the separation processes of such compounds (Li et al., 2019).

Charge Density Analysis

High-resolution X-ray and neutron diffraction data have been used to analyze the charge density in compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone. Such analyses reveal the intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule, which are relevant for understanding the properties of similar compounds (Hibbs et al., 2003).

Chemical Synthesis

The compound has been used in the synthesis of various chemicals. For instance, 1-(2-nitrophenyl)ethanone has been used in preparing 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, demonstrating the compound's role in chemical reactions and syntheses (Guo et al., 2009).

Biochemical Property Assessment

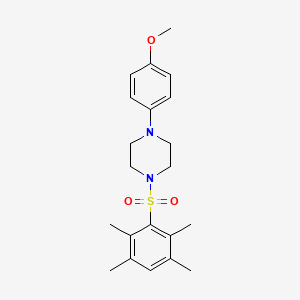

Computational assessments of biochemical properties, like in the case of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, are significant in understanding the pharmaceutical potential of such compounds. These studies often involve vibrational spectroscopy and molecular docking mechanisms (Onawole et al., 2017).

Catalytic Reactions

1-(2-Methoxy-4-nitrophenyl)ethanone-related compounds have been studied in the context of catalytic reactions, such as the hydrogenation of nitrophenyl compounds. Understanding these reactions is crucial for industrial applications and the synthesis of related compounds (Glavanović & Zrnčević, 1999).

Synthesis of Novel Compounds

The synthesis of novel compounds starting from derivatives like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones showcases the chemical versatility and potential applications of 1-(2-Methoxy-4-nitrophenyl)ethanone in creating new chemicals (Kwiecień & Szychowska, 2006).

Antibacterial Activity

Research on the synthesis and antibacterial activity of thiosemicarbazones, starting from compounds like 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, demonstrates the potential of 1-(2-Methoxy-4-nitrophenyl)ethanone derivatives in pharmaceutical applications (Parekh & Desai, 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOJZSASSWCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)